3-cyclopropyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine
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Overview
Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains several functional groups, including a pyrazolo[1,5-a]pyrazine ring, a piperazine ring, and a pyridazine ring with a cyclopropyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through multi-step procedures involving intramolecular cyclization . The structures of these compounds were confirmed by various spectral data .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as IR, 1H NMR, 13C NMR, and ESI-HRMS . These techniques provide information about the types of bonds and functional groups present in the molecule.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques and Antitumor Activities : Research on novel N-arylpyrazole-containing enaminones has demonstrated methods for synthesizing substituted pyridine and pyrazole derivatives with potential antitumor and antimicrobial activities. These compounds have shown cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard treatments like 5-fluorouracil (S. Riyadh, 2011).
Piperazine Derivatives and Antagonists : The development of AZD3514, a small-molecule androgen receptor downregulator for the treatment of advanced prostate cancer, illustrates the application of piperazine derivatives in medicinal chemistry. This research addressed hERG and physical property issues in previous compounds, leading to a clinical candidate for Phase I trials (R. Bradbury et al., 2013).
Heterofunctionalization and Annulation : Studies on 4-hydrazinylpyrazolo[1,5-a]pyrazines revealed methods for creating derivatives with fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. These reactions offer pathways for generating compounds with potentially new biological activities (N. M. Tsizorik et al., 2018).
Advances in Piperazine Synthesis
- Recent Synthesis Techniques : A review highlighted recent advances in the synthesis of the piperazine ring system, emphasizing methods for creating carbon-substituted piperazines. Piperazine is a common structure in pharmaceuticals, and new synthesis methods could impact the development of compounds for various therapeutic applications (K. E. Gettys et al., 2017).
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
For instance, some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
It’s worth noting that similar compounds have been found to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways of this bacterium.
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.
Properties
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-13-12-16-18(19-6-7-25(16)22-13)24-10-8-23(9-11-24)17-5-4-15(20-21-17)14-2-3-14/h4-7,12,14H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSRFNVKHJIIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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